molecular formula C18H18ClN3O6 B14024103 6-Tert-butyl-3-methyl-2,4-dinitrophenyl (4-chlorophenyl)carbamate CAS No. 39030-65-4

6-Tert-butyl-3-methyl-2,4-dinitrophenyl (4-chlorophenyl)carbamate

Cat. No.: B14024103
CAS No.: 39030-65-4
M. Wt: 407.8 g/mol
InChI Key: JOXGSEZGZMOQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is a complex organic compound with a unique structure that includes both nitro and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate typically involves multiple steps. The starting material, 3-methyl-2,4-dinitro-6-tert-butyl-phenol, is first prepared through nitration of 3-methyl-6-tert-butylphenol using nitric acid and acetic acid . This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final carbamate product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and carbamation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4,6-dinitro-m-cresol
  • 6-tert-butyl-3-methyl-2,4-dinitrophenol
  • 6-(1,1-dimethylethyl)-3-methyl-2,4-dinitrophenol

Uniqueness

(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

39030-65-4

Molecular Formula

C18H18ClN3O6

Molecular Weight

407.8 g/mol

IUPAC Name

(6-tert-butyl-3-methyl-2,4-dinitrophenyl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C18H18ClN3O6/c1-10-14(21(24)25)9-13(18(2,3)4)16(15(10)22(26)27)28-17(23)20-12-7-5-11(19)6-8-12/h5-9H,1-4H3,(H,20,23)

InChI Key

JOXGSEZGZMOQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Cl)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.